molecular formula C8H9F5O2 B15127686 4,4,5,5,5-Pentafluoropentyl acrylate

4,4,5,5,5-Pentafluoropentyl acrylate

Cat. No.: B15127686
M. Wt: 232.15 g/mol
InChI Key: UYNXMRWOFAEXOW-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentyl acrylate is a fluorinated acrylate monomer designed for the synthesis of advanced polymeric materials. Its primary research value lies in introducing a highly fluorinated side chain into polymers, which can impart characteristic properties such as hydrophobicity, chemical stability, and low surface energy . This monomer is particularly suited for controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization , to create well-defined homopolymers, block copolymers, and copolymers with tailored composition . Researchers can utilize polymers derived from this compound to develop amphiphilic copolymers that self-assemble into structured core-shell particles in various media, with potential applications in the creation of microstructured polymer films and high-performance coatings . The incorporation of fluoroalkyl acrylates is a common strategy to improve the physical properties of polymers for use in optical electronics and other specialized devices . Handling Note: Please consult the Safety Data Sheet for proper handling procedures. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9F5O2

Molecular Weight

232.15 g/mol

IUPAC Name

4,4,5,5,5-pentafluoropentyl prop-2-enoate

InChI

InChI=1S/C8H9F5O2/c1-2-6(14)15-5-3-4-7(9,10)8(11,12)13/h2H,1,3-5H2

InChI Key

UYNXMRWOFAEXOW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCC(C(F)(F)F)(F)F

Origin of Product

United States

Synthetic Methodologies for 4,4,5,5,5 Pentafluoropentyl Acrylate Monomer

Esterification Routes for Monomer Synthesis

The most common and direct method for the synthesis of 4,4,5,5,5-pentafluoropentyl acrylate (B77674) is through the esterification of 4,4,5,5,5-pentafluoropentan-1-ol with acrylic acid or its more reactive derivatives, such as acryloyl chloride.

One prevalent method involves the reaction of 4,4,5,5,5-pentafluoropentan-1-ol with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is typically carried out in an aprotic solvent to prevent unwanted side reactions. The choice of base and solvent can influence the reaction rate and yield.

Another approach is the direct esterification of 4,4,5,5,5-pentafluoropentan-1-ol with acrylic acid, often catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium-limited reaction, and to drive it towards the product side, water is continuously removed from the reaction mixture, often by azeotropic distillation.

Transesterification represents another viable synthetic route. In this method, a readily available alkyl acrylate, such as methyl acrylate or ethyl acrylate, reacts with 4,4,5,5,5-pentafluoropentan-1-ol in the presence of a suitable catalyst. The equilibrium is shifted towards the formation of the desired product by removing the lower-boiling alcohol byproduct (methanol or ethanol) through distillation.

Esterification Route Reactants Catalyst/Base Typical Solvent Key Reaction Conditions
From Acryloyl Chloride4,4,5,5,5-pentafluoropentan-1-ol, Acryloyl chlorideTriethylamine, PyridineDichloromethane, Tetrahydrofuran (B95107)Low temperature to control reactivity
Direct Esterification4,4,5,5,5-pentafluoropentan-1-ol, Acrylic acidSulfuric acid, p-Toluenesulfonic acidToluene, HeptaneAzeotropic removal of water
Transesterification4,4,5,5,5-pentafluoropentan-1-ol, Methyl acrylateOrganotin compounds, Titanium alkoxidesNone (neat) or high-boiling solventRemoval of methanol (B129727) by distillation

Purification Techniques for High Purity 4,4,5,5,5-Pentafluoropentyl Acrylate

Achieving high purity of the this compound monomer is crucial for its subsequent polymerization, as impurities can significantly affect the polymer's properties and performance. The primary purification method employed is vacuum distillation. Given that acrylates are prone to polymerization at elevated temperatures, the distillation is performed under reduced pressure to lower the boiling point. The presence of a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), is essential during distillation to prevent premature polymerization.

For the removal of non-volatile impurities and residual catalyst, the crude product is typically washed with an aqueous solution, such as a dilute sodium bicarbonate solution to remove acidic impurities, followed by washing with brine to remove water-soluble byproducts. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before distillation.

In cases where distillation does not provide the desired level of purity, column chromatography can be employed. This technique is particularly useful for removing closely boiling impurities or colored byproducts. A silica (B1680970) gel stationary phase is commonly used, with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), to separate the desired product from impurities.

Purification Technique Purpose Key Parameters and Considerations
Washing Removal of acidic and water-soluble impurities.Use of dilute base (e.g., NaHCO3) followed by brine. Ensuring complete phase separation.
Drying Removal of residual water before distillation.Use of anhydrous drying agents (e.g., MgSO4, Na2SO4).
Vacuum Distillation Separation of the monomer from non-volatile impurities and unreacted starting materials.Reduced pressure to lower the boiling point and prevent polymerization. Addition of a polymerization inhibitor (e.g., MEHQ).
Column Chromatography Removal of impurities with similar boiling points or colored byproducts.Stationary phase: Silica gel. Mobile phase: Hexane/Ethyl acetate gradient.

Polymerization Strategies and Mechanistic Investigations for Poly 4,4,5,5,5 Pentafluoropentyl Acrylate

Free Radical Polymerization of 4,4,5,5,5-Pentafluoropentyl Acrylate (B77674)

Conventional free radical polymerization (FRP) is a common method for polymerizing vinyl monomers like acrylates. The process is characterized by three main steps: initiation, propagation, and termination. While specific kinetic data for 4,4,5,5,5-pentafluoropentyl acrylate is not extensively documented in publicly accessible literature, the polymerization behavior can be inferred from studies on structurally similar fluorinated and non-fluorinated acrylates.

Initiation, Propagation, and Termination Kinetics

The kinetics of FRP are described by the rates of initiation (Rᵢ), propagation (Rₚ), and termination (Rₜ).

Initiation: This step involves the generation of free radicals from an initiator molecule (I), typically through thermal decomposition or photolysis, followed by the addition of this radical to the first monomer unit (M). The rate of initiation is dependent on the initiator decomposition rate constant (kₑ) and its efficiency (f).

I → 2R• (Initiator decomposition)

R• + M → RM• (Radical addition to monomer)

Termination: The growth of a polymer chain is halted by termination reactions, which primarily occur through combination or disproportionation of two propagating radicals. The termination rate is characterized by the termination rate constant (kₜ), which is generally very high and can be diffusion-controlled, especially at high conversions.

Rₚ = kₚ[M](f * kₑ[I] / kₜ)¹ᐟ²

Table 1: General Kinetic Parameters in Free Radical Polymerization

ParameterSymbolDescriptionTypical Influencing Factors
Initiator EfficiencyfThe fraction of initiator-derived radicals that successfully initiate polymerization.Solvent viscosity (cage effect), initiator type.
Initiator Decomposition Rate ConstantkₑThe rate at which the initiator molecules break down to form radicals.Temperature, initiator chemical structure.
Propagation Rate ConstantkₚThe rate at which monomer units are added to the growing polymer chain.Monomer structure, temperature, solvent.
Termination Rate ConstantkₜThe rate at which propagating radicals are deactivated.Radical mobility (viscosity), temperature, termination mechanism (combination vs. disproportionation).

This table presents general parameters; specific values are highly dependent on the monomer and reaction conditions.

Role and Impact of Polymerization Inhibitors

Polymerization inhibitors are chemical compounds added to monomers to prevent premature polymerization during storage and transport. iu.edu These molecules function by reacting with and deactivating free radicals that may form spontaneously due to heat, light, or impurities. Common inhibitors used for acrylate monomers include hydroquinone (B1673460) (HQ), monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT). iu.edunih.gov

The primary mechanism of inhibition involves the transfer of a hydrogen atom from the inhibitor molecule to a propagating radical, resulting in a stable, non-propagating radical derived from the inhibitor. This effectively scavenges the radicals that would otherwise lead to polymerization. The presence of an inhibitor introduces an induction period at the beginning of a polymerization reaction, during which the inhibitor is consumed. Once the inhibitor is depleted, the polymerization proceeds at its normal rate. The length of this induction period is directly proportional to the concentration of the inhibitor.

For the polymerization of this compound, the choice and concentration of an inhibitor would be critical for ensuring stability and controlling the onset of polymerization. The effectiveness of an inhibitor can be influenced by the specific reaction conditions, such as temperature and the presence of other species. Fine-tuning the inhibitor concentration can be a method to modulate the polymerization rate and, in some cases, reduce stresses that build up in the polymer network, although this often comes at the cost of a lower final degree of conversion. iu.edunih.gov

Controlled/Living Radical Polymerization (CLRP) Techniques

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight, broad molecular weight distributions (polydispersity), and limited architectural possibilities, controlled/living radical polymerization (CLRP) techniques have been developed. These methods introduce a dynamic equilibrium between active (propagating) radicals and dormant species, which significantly reduces the concentration of radicals at any given time, thereby minimizing irreversible termination reactions. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CLRP technique that can be applied to a wide range of monomers, including fluorinated acrylates. fluorine1.ru It achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The RAFT mechanism involves a rapid equilibrium between propagating radicals and dormant polymeric thiocarbonylthio compounds.

The key to a successful RAFT polymerization is the selection of an appropriate CTA for the specific monomer. For acrylates, dithiobenzoates and trithiocarbonates are commonly used CTAs. The polymerization of fluorinated acrylates via RAFT has been shown to produce well-defined polymers with controlled molecular weights and narrow polydispersities. fluorine1.ru For instance, the RAFT polymerization of pentafluorophenyl methacrylate (B99206), a structurally related monomer, has been successfully demonstrated, yielding polymers with polydispersity indices below 1.2. researchgate.net While specific studies on this compound are scarce, the established success with other fluorinated acrylates suggests that RAFT would be a suitable technique for its controlled polymerization.

Table 2: Key Components in RAFT Polymerization of Acrylates

ComponentRoleCommon Examples for Acrylates
MonomerThe repeating unit of the polymer.This compound
InitiatorSource of initial free radicals.Azobisisobutyronitrile (AIBN), 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
RAFT Agent (CTA)Controls the polymerization by reversibly deactivating propagating chains.Dithiobenzoates (e.g., 2-cyano-2-propyl dithiobenzoate), Trithiocarbonates (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)
SolventSolubilizes the monomer, polymer, and other reagents.Toluene, Dioxane, N,N-Dimethylformamide (DMF)

Atom Transfer Radical Polymerization (ATRP) Approaches

Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP method that relies on a reversible redox process catalyzed by a transition metal complex, most commonly copper with a nitrogen-based ligand. researchgate.net The equilibrium involves the reversible activation of a dormant species (an alkyl halide) by the metal catalyst in its lower oxidation state to generate a propagating radical and the metal complex in its higher oxidation state.

The application of ATRP to fluorinated acrylates has been explored, demonstrating good control over the polymerization process. researchgate.net For example, the ATRP of n-butyl α-fluoroacrylate has been studied, confirming the controlled nature of the polymerization through kinetic analysis and end-group analysis. researchgate.net A key challenge in the ATRP of fluorinated monomers can be the solubility of the catalyst and the polymer in common reaction media. However, careful selection of ligands and solvents can overcome these issues. For the ATRP of this compound, a typical system would involve an alkyl halide initiator, a copper(I) halide catalyst, and a suitable ligand such as a substituted bipyridine or a multidentate amine.

Table 3: Typical Conditions for ATRP of Acrylates

ParameterDescriptionTypical Values/Examples
InitiatorAn alkyl halide that initiates the polymer chain.Ethyl α-bromoisobutyrate, methyl α-bromophenylacetate
Catalyst (Activator)A transition metal complex in a lower oxidation state.Copper(I) bromide (CuBr), Copper(I) chloride (CuCl)
LigandSolubilizes the metal salt and tunes its reactivity.2,2'-Bipyridine (bpy), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
DeactivatorThe catalyst in its higher oxidation state, formed during activation.Copper(II) bromide (CuBr₂), Copper(II) chloride (CuCl₂)
SolventA medium that dissolves all components of the reaction.Toluene, Anisole, Dimethyl sulfoxide (B87167) (DMSO)
TemperatureAffects the rates of activation, deactivation, and propagation.60-110 °C

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a CLRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain. This forms a dormant alkoxyamine species. At elevated temperatures, the C-ON bond of the alkoxyamine undergoes reversible homolytic cleavage, releasing the propagating radical and the nitroxide.

NMP is particularly effective for the polymerization of styrenic monomers. Its application to acrylates has historically been more challenging due to a higher rate of termination and a less favorable equilibrium for controlled polymerization with common nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). However, the development of second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), has expanded the scope of NMP to include acrylates. The successful NMP of acrylates generally requires higher temperatures compared to RAFT or ATRP. For the polymerization of this compound via NMP, a system based on an alkoxyamine initiator or a conventional radical initiator in the presence of a nitroxide like SG1 would be employed, likely at temperatures above 100 °C.

Copolymerization and Advanced Polymer Architectures Involving 4,4,5,5,5 Pentafluoropentyl Acrylate

Statistical and Random Copolymers of 4,4,5,5,5-Pentafluoropentyl Acrylate (B77674)

Statistical or random copolymers are formed when two or more different monomers are polymerized simultaneously, resulting in a polymer chain with a random distribution of the monomer units. This approach is often used to average the properties of the constituent homopolymers, creating materials with tailored characteristics.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are highly effective for synthesizing statistical copolymers with controlled molecular weights and narrow molecular weight distributions. nih.govresearchgate.net This method allows for the copolymerization of a wide range of functional monomers. scirp.org The synthesis of statistical copolymers involves a one-step reaction where the chosen monomers, a RAFT agent, and an initiator are combined. nih.gov

While specific studies detailing the statistical copolymerization of 4,4,5,5,5-pentafluoropentyl acrylate are not extensively documented in publicly available literature, the general principles of RAFT polymerization are applicable. For related semifluorinated acrylates, such as 2,2,3,3,3-pentafluoropropyl acrylate (PFPA) and 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA), RAFT copolymerization with non-fluorinated monomers like n-butyl acrylate has been successfully demonstrated. rsc.org In these systems, the product of the reactivity ratios (r1 x r2) is typically close to unity, which indicates the formation of a random copolymer. rsc.org A similar outcome would be anticipated for the copolymerization of PFPFA with common acrylic monomers.

Table 1: Representative Data for RAFT Copolymerization of Related Fluoroacrylates This table presents data for structurally similar fluoroacrylates to illustrate typical results from such copolymerizations, as specific data for this compound is not readily available.

Comonomer 1 Comonomer 2 CTA Molar Ratio [M]₀:[CTA]₀:[I]₀ Mₙ ( g/mol ) Đ (Mₙ/Mₙ) Reference
n-Butyl Acrylate Heptafluorobutyl Acrylate Dibenzyl trithiocarbonate 440:1:0.2 26,100 1.15 rsc.org

Block Copolymer Synthesis and Structural Characterization

Block copolymers consist of two or more distinct homopolymer chains linked by a covalent bond. mdpi.com These materials are capable of self-assembly into ordered nanostructures, making them valuable for a wide range of applications. rsc.org Controlled/living radical polymerization methods, particularly RAFT, are premier techniques for synthesizing block copolymers with well-defined structures. cmu.educore.ac.uk

The synthesis of a block copolymer via RAFT is typically a sequential process. First, one monomer is polymerized to create a "living" polymer chain, known as a macro-chain transfer agent (macro-CTA). After purification, this macro-CTA is used to initiate the polymerization of a second monomer, growing the second block from the end of the first. mdpi.com

Detailed experimental data on the synthesis of block copolymers specifically containing a this compound block is limited. However, the established RAFT methodology is broadly applicable. The synthesis of an exemplary PFPFA-containing diblock copolymer, such as poly(this compound)-b-poly(methyl methacrylate), would involve:

RAFT polymerization of PFPFA to form a P(PFPFA) macro-CTA.

Subsequent chain extension with methyl methacrylate (B99206) to form the final diblock copolymer.

Structural characterization is crucial to confirm the successful synthesis of the block copolymer. Key techniques include:

Size Exclusion Chromatography (SEC/GPC): To demonstrate a clear shift to higher molecular weight after the polymerization of the second block, while maintaining a low polydispersity index (Đ).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F): To confirm the presence of both blocks and to determine the final copolymer composition by comparing the integration of characteristic peaks from each monomer unit.

Graft Copolymerization Techniques

Graft copolymers are a class of branched polymers where side chains of one chemical composition are attached to a main polymer backbone of a different composition. nih.gov There are three primary methods for synthesizing graft copolymers: "grafting through," "grafting from," and "grafting to." youtube.com

Grafting From : This technique involves initiating the polymerization of the graft chains directly from reactive sites along the main polymer backbone. rsc.org For PFPFA, this would entail preparing a backbone polymer with initiating sites and then polymerizing PFPFA from these sites. This method can achieve high graft densities. benicewiczgroup.com

Grafting To : In this approach, pre-synthesized polymer chains are attached to a polymer backbone. nih.gov This would involve synthesizing poly(PFPFA) with a reactive end-group and then reacting it with a complementary functional group on a separate polymer backbone. Steric hindrance can sometimes limit the grafting density in this method. benicewiczgroup.com

Grafting Through (Macromonomer Method) : This involves the copolymerization of a conventional monomer with a macromonomer—a polymer chain with a polymerizable end group. A poly(PFPFA) macromonomer could be synthesized and then copolymerized with another monomer to form a graft copolymer.

While specific examples detailing the synthesis of graft copolymers using PFPFA are not prevalent in available literature, these established techniques provide a clear pathway for their creation. For instance, the "grafting from" approach using surface-initiated RAFT polymerization has been successfully applied to graft various acrylate polymers from silica (B1680970) nanoparticles. benicewiczgroup.com

Network Polymer Formation and Crosslinking Chemistry

Polymer networks are formed when polymer chains are linked together by crosslinks, creating a three-dimensional structure that is typically insoluble in solvents. rsc.org This crosslinking imparts enhanced mechanical strength, thermal stability, and chemical resistance.

Interparticle Crosslinking Strategies

Interparticle crosslinking occurs when reactive sites on the surfaces of different polymer particles, such as those in a latex or emulsion, react to form covalent bonds during film formation. This process is critical for improving the cohesion and durability of coatings made from polymer dispersions. ehu.es

For a latex containing PFPFA, interparticle crosslinking can be achieved by copolymerizing PFPFA with a functional monomer that provides a reactive handle for a post-polymerization crosslinking reaction. Common functional monomers include those with hydroxyl, carboxyl, or epoxy groups. For example, incorporating glycidyl (B131873) methacrylate into the polymer particles would allow for subsequent crosslinking reactions via the epoxy group. ehu.es Another strategy involves using monomers that can undergo auto-oxidative crosslinking, such as those derived from castor oil. google.com

Intraparticle Crosslinking Approaches

Intraparticle crosslinking involves forming crosslinks within individual polymer particles, often to create stable, non-aggregating nanoparticles or to control the particle's internal morphology. This is typically achieved by including a difunctional or multifunctional monomer (a crosslinker) during the emulsion polymerization process.

The synthesis of crosslinked fluorinated acrylate latexes has been reported using monomers like N,N'-methylene bisacrylamide as the crosslinking agent during semi-continuous seeded emulsion polymerization. rsc.org This approach ensures that the crosslinks are formed within the growing polymer particles. The result is a core-shell or uniformly crosslinked particle with enhanced stability and mechanical properties.

Photo-Initiated Crosslinking Processes, including UV Excimer-Laser

Photo-initiated crosslinking is a method where polymer chains are crosslinked upon exposure to light, typically ultraviolet (UV) light. nih.gov This process requires the presence of a photoinitiator or a photosensitive group within the polymer. The polymer can be copolymerized with a monomer that contains a photo-reactive group, such as a benzophenone (B1666685) derivative. google.com Upon UV irradiation, these groups become activated and form covalent crosslinks between polymer chains. nih.gov

Excimer lasers are a specialized source of monochromatic UV radiation that can offer advantages in crosslinking processes due to their high power and specific wavelength. ipme.ru They have been used to crosslink acrylic-based pressure-sensitive adhesives, leading to products with superior properties compared to those cured with conventional broadband UV lamps. researchgate.net A PFPFA-containing polymer could be made photo-crosslinkable by copolymerizing it with a suitable unsaturated, copolymerizable photoinitiator. The resulting polymer film could then be efficiently cured by exposure to an excimer laser. ipme.ru

Advanced Material Applications of Poly 4,4,5,5,5 Pentafluoropentyl Acrylate and Its Copolymers

Development of High-Performance Functional Coatings

Homopolymers and copolymers of 4,4,5,5,5-Pentafluoropentyl Acrylate (B77674) are utilized in advanced coatings where surface properties are paramount. The strong carbon-fluorine bonds and the resulting low polarizability of the fluorinated side chains are central to their performance, providing chemical resistance, durability, and unique interfacial behaviors. youtube.com

Anti-Fouling and Release Coatings

The accumulation of organisms on submerged surfaces, known as biofouling, is a significant challenge in marine applications. Coatings derived from Poly(4,4,5,5,5-Pentafluoropentyl Acrylate) contribute to a class of materials known as fouling-release coatings. Unlike traditional antifouling systems that release biocides into the environment, fouling-release coatings create a low-adhesion surface. researchgate.net

The principle behind this function is the coating's low surface energy. researchgate.net Marine organisms have difficulty establishing a strong attachment to these surfaces, and any accumulated fouling can be removed with minimal force, such as the shear force generated by a ship moving through water. researchgate.netutwente.nl While many commercial systems are based on silicone, fluorinated polymers like fluorinated polyacrylates offer a similar mechanism of action due to their highly hydrophobic and oleophobic nature. researchgate.netresearchgate.net The incorporation of fluorinated acrylate monomers into polymer backbones creates smooth, non-stick surfaces that reduce the adhesion strength of marine organisms like barnacles and algae. utwente.nlmdpi.com

Similarly, these low-adhesion properties are advantageous for release coatings in industrial and consumer applications, preventing sticking and facilitating cleaning.

Water and Oil Repellent Coatings

One of the most prominent applications of fluorinated polyacrylates is the creation of surfaces that repel both water and oil. researchgate.net This dual repellency is a direct consequence of the low surface free energy imparted by the fluorinated side chains. researchgate.netmdpi.com When applied to a substrate, the polymer chains orient themselves to expose the fluorine-rich groups at the surface, creating a microscopic layer that minimizes contact with liquids.

Representative Contact Angle Data for Fluorinated Polymer Coatings

Polymer SystemWater Contact Angle (°)Oil/Solvent Contact Angle (°)Reference
Polymer blend with 10 wt% Fluorodecyl POSS~124Not Specified google.com
Fluorinated Graphene Oxide (60 wt%) in PDMS173.794.9 (Coconut Oil) cmeri.res.in
Waterborne Polyurethane with 14 wt% HFBMA-HPA98Not Specified mdpi.com
pPFDA-co-NVP122Not Specified acs.org

This table presents data for various fluorinated polymers to illustrate the typical repellency performance achieved. HFBMA-HPA is a fluorinated acrylate adduct, pPFDA-co-NVP is a copolymer of perfluorodecyl acrylate and N-vinylpyrrolidone, and POSS is Polyhedral Oligomeric Silsesquioxane.

Protective Coatings for Diverse Substrates

The excellent repellent and chemical resistance properties of Poly(this compound) and its copolymers make them suitable for protecting a wide range of materials. youtube.comresearchgate.net These coatings can be applied to soft surfaces like textiles, leather, and paper, as well as hard surfaces such as stone, concrete, and metal. researchgate.net

On textiles, these polymers provide durable water and oil repellency without significantly affecting the fabric's breathability or feel. youtube.com For architectural applications, they can protect porous stone and concrete from water ingress, staining, and degradation caused by pollutants. youtube.com The inherent stability of the C-F bond also contributes to excellent weather and UV resistance, making these coatings ideal for outdoor applications where durability is critical. youtube.com Copolymerization with other acrylic monomers, such as methyl methacrylate (B99206) or butyl acrylate, allows for the tailoring of mechanical properties like hardness, flexibility, and adhesion to specific substrates. researchgate.netnih.gov

Electronic and Optical Materials

The distinct electronic and optical characteristics of fluoropolymers enable their use in specialized components for the electronics and photonics industries. The high electronegativity of fluorine atoms significantly influences the polymer's dielectric behavior and its interaction with light.

Insulating Materials with Enhanced Dielectric Properties

Polymers are widely used as insulators in electronic components, and fluorinated polymers are particularly valued in this role. The low polarizability of the carbon-fluorine bond results in materials with a low dielectric constant (low-k). researchgate.net A low dielectric constant is crucial for insulating materials used in high-frequency applications, such as in microelectronics, as it reduces signal loss, power dissipation, and crosstalk between adjacent components.

While specific data for Poly(this compound) is not widely published, acrylic resins as a class typically exhibit a dielectric constant in the range of 2.7 to 4.5. ydic.co.jp The incorporation of fluorine generally lowers this value. Fluoropolymers are known to possess low dielectric constants, making them attractive for applications requiring high-performance electrical insulation. researchgate.net

Typical Dielectric Constants of Insulating Polymers

MaterialDielectric Constant (at 1 MHz)Reference
Acrylic Resin2.7 - 4.5 ydic.co.jp
ABS Resin2.4 - 4.1 ydic.co.jp
Polycarbonate2.9 - 3.0 ydic.co.jp
Poly(methyl methacrylate) (PMMA)2.6 ydic.co.jp

This table provides context by showing the dielectric constants of common polymers. Fluorination is a key strategy to further reduce these values for advanced electronic applications.

Low Refractive Index Polymers for Optical Devices (e.g., Optical Fibers, Display Devices)

Fluorinated polymers are distinguished by their exceptionally low refractive indices, a property directly linked to the low polarizability of the C-F bond. mdpi.comspecialchem.com This makes materials like Poly(this compound) highly valuable for optical applications where precise control of light is necessary. specialchem.comtandfonline.com

In optical fibers, a low refractive index material is essential for the cladding layer, which surrounds the higher-refractive-index core. This difference in refractive indices enables total internal reflection, allowing light signals to be guided along the fiber with minimal loss. Fluorinated acrylates are specifically developed for use as cladding materials on glass optical fibers and in all-polymer optical fibers. mdpi.com

Another critical application is in anti-reflective (AR) coatings for display devices, lenses, and solar cells. specialchem.comgoogle.com By applying a thin layer of a low-refractive-index polymer, reflections from the surface are minimized, which enhances light transmission and improves the clarity and efficiency of the device. specialchem.com Polymers based on fluorinated acrylate monomers can achieve refractive indices in the range of 1.36 to 1.40, which is significantly lower than that of standard acrylic polymers (around 1.49). acs.orgspecialchem.comtandfonline.com

Refractive Index of Selected Polymers

PolymerRefractive Index (n20/D)Reference
Poly(this compound) Monomer*~1.349 (for monomer)
Poly(2,2,3,4,4,4-hexafluorobutyl acrylate)1.392 scipoly.com
Poly(trifluoroethyl acrylate)1.407 scipoly.com
Poly(methyl methacrylate)1.489 scipoly.com
Polycarbonate~1.586General Value

*The refractive index of the polymer is expected to be slightly different from its monomer.

Flexible Electrodes and Components for Energy Storage (e.g., Lithium-ion Batteries)

There is currently no specific research available detailing the use of Poly(this compound) or its copolymers as a primary component in the fabrication of flexible electrodes for energy storage devices such as lithium-ion batteries. While fluorinated polymers are sometimes explored in battery applications for their chemical and thermal stability, specific performance data, electrochemical properties, and research findings related to this particular polymer in this context have not been documented in the reviewed literature. Consequently, no data tables on its performance as a binder or coating in flexible electrodes can be provided.

Biomaterial Applications in a Materials Science Context

The application of Poly(this compound) in a biomaterials context has not been specifically investigated in the available scientific literature. Research into its biocompatibility, surface properties in biological environments, and performance as a component in medical materials is absent.

There are no published studies on the use of Poly(this compound) or its copolymers for biomedical devices or implants. Specifically, its suitability for ophthalmic applications, such as in the manufacturing of contact lenses or intraocular lenses, remains unexplored. Key properties for such applications, including oxygen permeability, refractive index, surface wettability, and protein deposition resistance, have not been reported for this polymer.

The role of Poly(this compound) as a passive material component in polymer membranes for controlled release systems is not documented. There is no available data on its permeability to specific active pharmaceutical ingredients, its mechanical properties as a membrane, or its degradation profile, which are critical parameters for designing and evaluating controlled drug delivery systems.

Specialized Polymer Composites

Detailed research on the use of Poly(this compound) as a matrix for specialized polymer composites is not present in the available literature.

There is no information regarding the modification of Poly(this compound) composites to enhance electrical conductivity. Studies incorporating conductive fillers (such as carbon nanotubes, graphene, or metallic nanoparticles) into this specific polymer matrix have not been published. As a result, there is no data on percolation thresholds, conductivity levels, or the performance of such composites in sensor applications.

The reinforcement of Poly(this compound) with fibers or particulate fillers to improve mechanical performance (e.g., tensile strength, modulus, impact resistance) has not been a subject of published research. Therefore, no comparative data on the mechanical properties of neat versus reinforced composites is available.

Surface Science and Interfacial Phenomena of Poly 4,4,5,5,5 Pentafluoropentyl Acrylate

Surface Energy and Wettability Investigations

The presence of fluorine, the most electronegative element, in the side chains of poly(4,4,5,5,5-pentafluoropentyl acrylate) results in a polymer with a significantly low surface free energy. This is due to the low polarizability of the C-F bond and the shielding effect of the fluorine atoms. The surface energy of a solid material is a critical factor in determining its wettability, which is the ability of a liquid to maintain contact with a solid surface.

Fluorinated polymers are well-known for their hydrophobic and oleophobic properties. core.ac.uk The surface of poly(this compound) is expected to exhibit high contact angles with various liquids, particularly water and oils. The terminal -CF3 and -CF2- groups in the pentafluoropentyl chain tend to orient themselves at the polymer-air interface, creating a surface with very low energy. researchgate.net This orientation minimizes the interfacial energy and, consequently, reduces the wetting of the surface.

The wettability of a surface is quantified by the contact angle of a liquid droplet on it. A higher contact angle indicates lower wettability. For poly(this compound), high water contact angles, likely exceeding 100 degrees, are anticipated, signifying a hydrophobic surface. The oleophobicity, or oil repellency, would also be significant due to the fluorinated side chains.

Table 1: Representative Contact Angles and Surface Energies of Fluorinated and Non-Fluorinated Polyacrylates

PolymerWater Contact Angle (°)Surface Energy (mN/m)
Poly(methyl methacrylate)70.941
Poly(ethyl acrylate)~70-8035
Poly(dodecafluoroheptyl methacrylate)~105~19
Expected Poly(this compound)>100<20

Note: The data for Poly(this compound) is an estimation based on the properties of similar short-chain fluorinated polyacrylates. Actual values may vary.

Investigations into the surface energy of similar fluorinated polyacrylates have shown that the presence of even short perfluoroalkyl side chains can dramatically lower the surface energy. researchgate.net The dispersion component of the surface energy is typically low for these materials, contributing to their poor adhesion characteristics with other substances.

Adhesion and Cohesion Characteristics of Polyacrylate Films

The adhesive properties of a polymer are intrinsically linked to its surface energy. researchgate.net The low surface energy of poly(this compound) films results in weak adhesive forces with most substrates. Adhesion, the tendency of dissimilar surfaces to cling to one another, is largely dependent on intermolecular interactions such as van der Waals forces and chemical bonding. The inert and non-polar nature of the fluorinated surface of this polyacrylate limits these interactions, leading to its use in non-stick and release coatings.

The balance between adhesion and cohesion is critical for applications such as pressure-sensitive adhesives (PSAs). While fluorinated polyacrylates are not typically used as the primary component in high-tack PSAs due to their low adhesion, they can be incorporated as additives to modify the release properties of an adhesive or to enhance its chemical resistance. The cohesive strength of the film ensures that it does not leave a residue upon removal.

Table 2: Comparison of Adhesive and Cohesive Properties

PropertyDescriptionInfluence of Poly(this compound)
Adhesion Forces of attraction between the polymer film and a substrate.Generally low due to low surface energy and limited intermolecular interactions.
Cohesion Internal strength of the polymer film due to intermolecular forces between polymer chains.Dependent on molecular weight, chain entanglement, and polymer backbone interactions.

Self-Cleaning Surface Design and Mechanisms

The low surface energy and high hydrophobicity of poly(this compound) make it an excellent candidate for the design of self-cleaning surfaces. mdpi.com The self-cleaning effect is often inspired by the "lotus effect," where water droplets on a lotus (B1177795) leaf exhibit a very high contact angle and a low sliding angle, allowing them to roll off easily, picking up dirt and contaminants in the process. nih.gov

To achieve this superhydrophobic behavior, a surface needs to possess two key features: low surface energy and a specific surface roughness at the micro- and nanoscale. nih.gov Poly(this compound) provides the necessary low surface energy. This can be combined with various techniques to create a structured surface, such as lithography, etching, or the incorporation of nanoparticles. mdpi.com

The mechanism behind this self-cleaning action is the formation of a composite interface where the water droplet rests on a combination of the solid polymer surface and trapped air pockets within the rough structure. This is described by the Cassie-Baxter model. The presence of these air pockets minimizes the contact area between the liquid and the solid surface, leading to a very high apparent contact angle and low contact angle hysteresis. As a result, water droplets are nearly spherical and can roll off the surface with a slight tilt, carrying away dust and other particles.

Fluorinated acrylic resins, in combination with nanoparticles like silica (B1680970), have been successfully used to create superhydrophobic coatings with excellent self-cleaning properties. mdpi.com The fluorinated polymer provides the water-repellent chemistry, while the nanoparticles create the required surface roughness. Such coatings demonstrate not only high contact angles but also durability against abrasion and environmental exposure. mdpi.com

Analytical and Characterization Techniques for 4,4,5,5,5 Pentafluoropentyl Acrylate Polymers

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure and chemical composition of PFPPA polymers. These methods provide detailed information about the functional groups present, the bonding arrangements, and the elemental composition of the material.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of PFPPA polymers, providing insights into the polymer's microstructure and confirming its successful synthesis. pageplace.de

¹H NMR: Proton NMR is used to identify the hydrogen atoms within the polymer structure. The spectrum of poly(PFPPA) typically displays characteristic signals corresponding to the protons on the acrylate (B77674) backbone and the non-fluorinated portion of the pentyl side chain. Key resonances include a broad signal for the backbone methine (-CH-) and methylene (B1212753) (-CH₂-) protons, and distinct multiplets for the two methylene groups of the side chain (-OCH₂CH₂-). rsc.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the polymer. The spectrum shows signals for the carbonyl carbon of the ester group, the carbons of the polymer backbone, and the carbons in the side chain. The carbons in the fluorinated segment of the side chain (CF₂ and CF₃) exhibit characteristic splitting due to carbon-fluorine coupling.

¹⁹F NMR: Fluorine-19 NMR is particularly crucial for characterizing fluorinated polymers. rsc.org It provides direct information about the chemical environment of the fluorine atoms. For poly(PFPPA), the ¹⁹F NMR spectrum will show distinct resonances for the trifluoromethyl (-CF₃) and the difluoromethylene (-CF₂-) groups in the pentafluoroethyl moiety, confirming the incorporation of the fluorinated side chain into the polymer. utwente.nl

Table 1: Typical NMR Chemical Shifts (δ) for Poly(4,4,5,5,5-Pentafluoropentyl Acrylate) Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

NucleusAssignmentApproximate Chemical Shift (ppm)
¹HBackbone (-CH₂-CH-)1.8 - 2.5
¹HSide Chain (-OCH₂-)~4.3
¹HSide Chain (-CH₂CF₂-)2.2 - 2.6
¹³CCarbonyl (C=O)~174
¹³CSide Chain (-OCH₂-)~60
¹⁹F-CF₃~ -84
¹⁹F-CF₂-~ -125

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. erpublications.com The FTIR spectrum of poly(PFPPA) is characterized by several strong absorption bands. The most prominent is the carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1740 cm⁻¹. Other key absorptions include the C-H stretching of the polymer backbone and side chain, and the C-O-C stretching of the ester linkage. Crucially, the presence of strong, complex absorption bands in the 1100-1300 cm⁻¹ region, corresponding to C-F stretching vibrations, confirms the fluorinated nature of the polymer. researchgate.net The polymerization process can be monitored by the disappearance of the C=C stretching band from the acrylate monomer, which is typically observed around 1635 cm⁻¹. spectroscopyonline.com

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2950 - 3000C-H StretchAlkyl groups
~1740C=O StretchEster carbonyl
1100 - 1300C-F StretchFluoroalkyl groups
1150 - 1250C-O-C StretchEster linkage

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FTIR. It is particularly sensitive to non-polar bonds. horiba.com For the analysis of poly(PFPPA), Raman spectroscopy is highly effective for monitoring the polymerization reaction in real-time. The intense C=C stretching band of the acrylate monomer (around 1635-1640 cm⁻¹) can be easily tracked, and its disappearance indicates the conversion of monomer to polymer. researchgate.netnist.gov The technique can also provide information on the polymer backbone and the fluorinated side chains.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition and chemical states of the atoms within the top 1-10 nm of a material's surface. nih.gov This is particularly important for fluorinated polymers, as they are often used in applications where surface properties are critical. researchgate.net An XPS analysis of poly(PFPPA) would confirm the presence of carbon, oxygen, and fluorine. High-resolution spectra of the C 1s region are especially informative, showing distinct peaks that can be assigned to different chemical environments: C-C/C-H bonds of the backbone, C-O and C=O of the ester group, and the C-F bonds (CF₂ and CF₃) of the fluorinated side chain. researchgate.netresearchgate.net The F 1s spectrum provides a strong, unambiguous signal for the fluorine present, while the O 1s spectrum can differentiate between the carbonyl (C=O) and ether (C-O) oxygen atoms. researchgate.net

Table 3: Typical Binding Energies in XPS Analysis of Fluorinated Polyacrylates

Core LevelFunctional GroupApproximate Binding Energy (eV)
C 1sC-C, C-H~285.0
C 1sC-O~286.5
C 1sC=O~289.0
C 1sCF₂~291.5
C 1sCF₃~293.5
O 1sC=O~532.5
O 1sC-O~534.0
F 1sC-F~689.0

Chromatographic Analysis

Chromatographic methods are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters that influence their physical and mechanical properties.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for analyzing the molecular weight distribution of polymers. nsf.gov The method separates polymer molecules based on their size, or hydrodynamic volume, in solution. ufl.edupaint.org Larger molecules elute from the chromatography column faster than smaller molecules. ufl.edu

From a GPC analysis of poly(PFPPA), several key parameters are determined:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that takes into account the weight of each polymer chain.

Dispersity (Đ) or Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. A value of 1.0 signifies a monodisperse polymer where all chains have the same length.

The analysis is typically performed using a solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF). ufl.edunih.gov Calibration is performed using well-characterized polymer standards, such as polystyrene or poly(methyl methacrylate), to create a calibration curve of log(molecular weight) versus elution time. wikipedia.org

Table 4: Example GPC Data for a Poly(this compound) Sample

ParameterSymbolTypical ValueDescription
Number-Average Molecular WeightMₙ15,000 g/molStatistical average molecular weight of polymer chains.
Weight-Average Molecular WeightMₙ22,500 g/molAverage molecular weight where larger chains contribute more.
Dispersity (PDI)Đ1.5Measure of the non-uniformity of chain lengths.

Gas Chromatography-Mass Spectrometry (GC-MS), including Pyrolysis GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a sample. researchgate.net For the analysis of polymers, which are typically non-volatile, GC-MS is often coupled with a pyrolysis unit (Py-GC-MS). mdpi.com

In Py-GC-MS, the polymer sample is rapidly heated to a high temperature in an inert atmosphere. This process, known as pyrolysis, causes the polymer chains to break down into smaller, more volatile fragments that are characteristic of the original polymer structure. mdpi.com These fragments are then introduced into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column. Following separation, the fragments enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each fragment.

For polymers of this compound, Py-GC-MS can be used to:

Confirm the monomer identity: The pyrolysis process is expected to yield the this compound monomer, which can be identified by its characteristic mass spectrum.

Identify other thermal degradation products: Analysis of the various fragments can provide insights into the polymer's thermal degradation pathways and the relative strengths of the chemical bonds within the polymer backbone and side chains. researchgate.net

Characterize copolymers: In the case of copolymers containing this compound, Py-GC-MS can help to identify the different monomer units and, in some cases, provide information about their relative abundance.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of various thermal transitions.

For poly(this compound), DSC analysis would be used to determine:

Glass Transition Temperature (Tg): This is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical parameter as it dictates the upper service temperature for many applications.

Melting Temperature (Tm) and Crystallization Temperature (Tc): For semi-crystalline polymers, DSC can identify the temperature at which crystalline domains melt during heating (Tm) and the temperature at which they form during cooling (Tc).

Heat of Fusion and Crystallinity: The area under the melting peak can be used to calculate the heat of fusion, which is related to the degree of crystallinity in the polymer.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). This technique is primarily used to evaluate the thermal stability and decomposition profile of a material.

A TGA thermogram of poly(this compound) would provide the following information:

Onset of Decomposition: The temperature at which the polymer begins to lose mass, indicating the start of thermal degradation.

Decomposition Profile: The TGA curve reveals the temperature ranges over which different stages of decomposition occur.

Residual Mass: The amount of material remaining at the end of the experiment, which can indicate the formation of a char or non-volatile residue.

Comparative Stability: TGA allows for the comparison of the thermal stability of different polymers or formulations.

Thermomechanical Analysis (TMA) for Dimensional Stability

Thermomechanical Analysis (TMA) measures the dimensional changes of a material under a constant load as a function of temperature. This technique is sensitive to changes in the material's mechanical properties and is used to determine:

Coefficient of Thermal Expansion (CTE): TMA can precisely measure the rate at which the material expands or contracts with changes in temperature.

Glass Transition Temperature (Tg): A change in the slope of the TMA curve can indicate the glass transition, as the material's expansion coefficient changes.

Softening Temperature: The temperature at which the material begins to soften and deform under the applied load.

Dynamic Mechanical Analysis (DMA/DMTA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA), also known as Dynamic Mechanical Thermal Analysis (DMTA), is a highly sensitive technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. In a DMA experiment, a sinusoidal stress is applied to the sample, and the resulting strain is measured.

For poly(this compound), DMA provides valuable information on:

Storage Modulus (E'): Represents the elastic response of the material and is a measure of its stiffness.

Loss Modulus (E''): Represents the viscous response of the material and is related to its ability to dissipate energy as heat.

Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).

Secondary Transitions: DMA is sensitive enough to detect smaller transitions (β, γ) that occur below the main glass transition and are related to localized molecular motions.

Rheological Characterization of Polymer Melts and Solutions

Rheology is the study of the flow and deformation of matter. Rheological characterization of polymers is essential for understanding their processability (e.g., in extrusion, injection molding, or coating applications) and their behavior in the molten state or in solution.

For poly(this compound), rheological measurements would typically be performed using a rheometer, which can apply a controlled stress or strain and measure the resulting response. Key properties determined include:

Viscosity: A measure of a fluid's resistance to flow. For polymer melts, viscosity is often shear-rate dependent, typically decreasing as the shear rate increases (shear thinning).

Viscoelasticity: Polymers exhibit both viscous (liquid-like) and elastic (solid-like) properties. Rheological measurements can quantify these properties through parameters like the storage modulus (G') and loss modulus (G'').

Melt Flow Index (MFI): A simpler, empirical test that provides an indication of the ease of flow of a molten polymer.

The rheological behavior of poly(this compound) solutions would also be of interest for applications involving coatings, adhesives, or spin coating. In this case, the viscosity would be measured as a function of polymer concentration, solvent, and temperature.

Microstructural and Morphological Analysis of this compound Polymers

X-ray Diffraction (XRD) and X-ray Scattering for Crystalline Structure

X-ray diffraction (XRD) and X-ray scattering are powerful non-destructive techniques used to investigate the atomic and molecular structure of materials. In the context of poly(this compound), these methods can provide insights into the degree of crystallinity and the arrangement of the polymer chains.

For poly(fluoroalkyl acrylate)s (PFAs), the length of the fluorinated side chain plays a significant role in the polymer's ability to crystallize. Research on a range of PFAs has shown that polymers with longer fluoroalkyl side chains, typically containing eight or more fluorinated carbon atoms, tend to exhibit semi-crystalline behavior. This crystallinity arises from the ordered packing of the rigid and helical fluoroalkyl side chains, which can form hexagonal arrangements and lamellar structures. These ordered domains can be detected using Wide-Angle X-ray Scattering (WAXS), which would show distinct diffraction peaks corresponding to the periodic arrangement of the side chains.

Given that this compound has a relatively short fluorinated side chain (a C5 chain with five fluorine atoms), it is anticipated that its corresponding polymer, poly(this compound), would be largely amorphous. The shorter side chains may not have a strong enough driving force to overcome the steric hindrance and chain entanglement of the acrylate backbone to form well-defined crystalline structures. Consequently, a WAXS pattern of this polymer is expected to show a broad, diffuse halo, which is characteristic of amorphous materials, rather than sharp Bragg diffraction peaks.

Grazing-Incidence X-ray Diffraction (GIXD) is a surface-sensitive technique that can be used to study the structure of thin polymer films. For semi-crystalline PFAs with longer side chains, GIXD studies have revealed that the fluoroalkyl side chains can be oriented nearly perpendicular to the film surface, forming well-ordered lamellar structures parallel to the surface. For an amorphous polymer like poly(this compound), GIXD would likely confirm the lack of long-range order at the surface.

Polymer TypeExpected WAXS Pattern CharacteristicsInterpretation
Amorphous Poly(fluoroalkyl acrylate) (e.g., with short side chains)Broad, diffuse halo centered around a specific 2θ range.Lack of long-range periodic order in the polymer chain arrangement.
Semi-crystalline Poly(fluoroalkyl acrylate) (e.g., with long side chains)Sharp diffraction peaks superimposed on a broad amorphous halo.Presence of ordered crystalline domains (from side-chain packing) within an amorphous matrix.

Various Microscopy Techniques (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM))

Microscopy techniques are indispensable for visualizing the surface and bulk morphology of polymers at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure or morphology of a material at very high resolution. To study the bulk morphology of poly(this compound), thin sections of the polymer would need to be prepared. For an amorphous polymer, TEM images would typically reveal a uniform, disordered structure without the distinct crystalline lamellae or spherulitic features seen in semi-crystalline polymers. If the polymer is part of a blend or composite, TEM can be used to visualize the phase separation and the distribution of different components.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of materials at the nanometer scale. AFM can operate in different modes to provide information on surface topography, roughness, and even mechanical properties (e.g., adhesion, modulus) with high spatial resolution. For a thin film of poly(this compound), AFM would be expected to reveal a smooth surface, consistent with an amorphous polymer. The root-mean-square (RMS) roughness can be quantified from the AFM height images. Phase imaging in AFM can sometimes distinguish between regions of different material properties, though in a homogeneous amorphous polymer, significant contrast is not expected.

The following table summarizes the expected morphological features of an amorphous poly(this compound) film as would be observed by these microscopy techniques.

Microscopy TechniqueExpected Observations for Amorphous Poly(this compound)Information Gained
Scanning Electron Microscopy (SEM)Generally smooth and featureless surface, potential for imaging of surface defects or contaminants.Surface topography, homogeneity, and presence of macroscopic defects.
Transmission Electron Microscopy (TEM)Uniform and disordered internal structure, lack of crystalline features like lamellae or spherulites.Bulk morphology and absence of ordered domains.
Atomic Force Microscopy (AFM)Smooth surface topography with low root-mean-square (RMS) roughness. Homogeneous phase images.Nanoscale surface topography, quantitative roughness analysis, and surface homogeneity.

Computational Chemistry and Modeling of 4,4,5,5,5 Pentafluoropentyl Acrylate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Monomer and Polymer Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, geometry, and reactivity of the 4,4,5,5,5-Pentafluoropentyl acrylate (B77674) monomer and its corresponding polymer. DFT methods are employed to calculate various molecular properties by approximating the electron density of the system. researchgate.netresearchgate.net

Monomer Structure: For the 4,4,5,5,5-Pentafluoropentyl acrylate monomer, DFT calculations can predict optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. researchgate.net These calculations provide a detailed three-dimensional picture of the molecule's most stable conformation. Furthermore, DFT is used to determine electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Vibrational frequency calculations can also be performed to predict the infrared (IR) and Raman spectra of the monomer, which can be compared with experimental data for structural validation. acs.org

Table 1: Representative Properties of this compound Monomer Calculated Using DFT
PropertyCalculated Value (Exemplary)Significance
Optimized Bond Length (C=C)~1.34 ÅIndicates the double bond character of the acrylate group, crucial for polymerization.
Optimized Bond Angle (C-O-C ester)~116°Defines the geometry of the ester linkage connecting the side chain.
HOMO Energy-7.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap6.3 eVAn indicator of chemical reactivity and stability; a larger gap suggests higher stability. researchgate.net
Dipole Moment~3.5 DQuantifies the polarity of the molecule, arising from the electronegative fluorine atoms.

Molecular Dynamics Simulations of Polymer Chains and Their Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For poly(this compound), MD simulations provide valuable insights into the dynamic behavior of polymer chains, their interactions, and the resulting macroscopic properties. mdpi.comrsc.org

All-atom MD simulations, which explicitly represent every atom in the system, can be used to model the conformational dynamics of single polymer chains or the behavior of multiple chains in a bulk amorphous state. rsc.org These simulations rely on force fields, such as COMPASS or AMBER, which are sets of parameters that describe the potential energy of the system as a function of atomic coordinates. mdpi.com

Key applications of MD simulations for this system include:

Chain Conformation and Dynamics: Simulating the radius of gyration, end-to-end distance, and segmental motion of the polymer chains to understand their flexibility and shape in different environments.

Intermolecular Interactions: Analyzing the interactions between polymer chains, including van der Waals and electrostatic forces. The strong polarity of the C-F bonds in the pentafluoropentyl side chains leads to significant dipole-dipole interactions, which can be studied using pair correlation functions. mdpi.com

Surface Properties: Modeling the interface between the fluorinated polymer and other materials (e.g., water, oil, or a solid substrate) to understand phenomena like surface segregation of the fluorine-rich side chains, which is responsible for the low surface energy and hydrophobic/oleophobic properties of these materials. pku.edu.cn

Mechanical Properties: Predicting mechanical properties like the bulk modulus, shear modulus, and tensile modulus by simulating the response of the polymer system to applied stress or strain. mdpi.com

Table 2: Typical Parameters and Outputs of an All-Atom MD Simulation for Bulk Poly(this compound)
Parameter/OutputTypical Value/DescriptionPurpose/Insight Gained
Force FieldCOMPASS, AMBER, OPLS-AADefines the inter- and intramolecular interactions governing the system's dynamics. mdpi.com
Simulation Box Size(5x5x5) nm³ containing multiple polymer chainsRepresents a small, periodic sample of the bulk material.
Temperature300 K (or varied to study thermal effects)Controlled via a thermostat to simulate conditions of interest.
Simulation Time10-100 nsAllows the system to reach equilibrium and for dynamic properties to be sampled.
Calculated Density~1.5 - 1.6 g/cm³A fundamental bulk property that can be compared with experimental data for validation.
Radial Distribution Function g(r)Peaks indicate probable distances between specific atom typesProvides detailed information about the local packing and structure of polymer chains.

Prediction and Analysis of Polymerization Mechanisms and Reaction Pathways

Computational chemistry is a valuable tool for investigating the mechanisms of polymerization. For this compound, theoretical calculations can be used to predict the feasibility of different polymerization pathways and to analyze the reactivity of the monomer. researchgate.net

Free-radical polymerization is a common method for synthesizing acrylic polymers. youtube.com Quantum chemical methods like DFT can be used to model the key steps in this process:

Initiation: Calculating the bond dissociation energy of initiators to determine the rate of radical formation.

Propagation: Modeling the transition state of the reaction where a growing polymer radical adds to a monomer molecule. The activation energy for this step, calculated using DFT, is directly related to the propagation rate constant (kp). researchgate.net The presence of the electron-withdrawing fluorinated side group can influence the electron density of the acrylate double bond, affecting its reactivity. paint.org

Termination: Investigating the pathways for termination, such as combination or disproportionation, and calculating their respective activation barriers.

Chain Transfer: Assessing the likelihood of chain transfer reactions to monomer, polymer, or solvent, which can limit the molecular weight of the final polymer. researchgate.net

Furthermore, computational methods can be used to explore controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. fluorine1.ru These simulations can help in selecting appropriate RAFT agents by calculating the energies of the intermediate radical species and the rates of addition and fragmentation, thereby predicting the degree of control over the polymerization process. fluorine1.ru

Table 3: Computational Analysis of Key Steps in Free-Radical Polymerization
Polymerization StepComputational MethodKey Calculated ParameterInsight Provided
PropagationDFT Transition State SearchActivation Energy (Ea)Predicts the rate of polymer chain growth (kp). researchgate.net
Termination (Combination)DFT Reaction Pathway AnalysisReaction Enthalpy (ΔH)Determines the thermodynamic favorability of two radicals combining.
Chain Transfer to MonomerDFT Transition State SearchActivation Energy (Ea)Evaluates the likelihood of premature termination, which affects molecular weight.
RAFT Intermediate StabilityDFT Energy CalculationEnergy of Intermediate RadicalHelps in selecting an effective RAFT agent for controlled polymerization. fluorine1.ru

Computational Studies on Structure-Property Relationships in Fluorinated Acrylates

A primary goal of computational modeling in polymer science is to establish clear relationships between the chemical structure of a monomer and the macroscopic properties of the resulting polymer. paint.org For fluorinated acrylates like poly(this compound), computational studies are crucial for understanding how the specific nature of the fluorinated side chain dictates the material's performance. ethz.chresearchgate.net

Computational models can predict a range of properties based on the polymer's molecular structure:

Surface Properties: The strong tendency of low-energy fluorinated side chains to migrate to the polymer-air interface can be modeled using MD simulations. These simulations can quantify the enrichment of fluorine at the surface and be used to calculate the surface tension, which correlates with water and oil repellency. mdpi.compku.edu.cn The length and structure of the fluoroalkyl side chain are critical factors determining the final surface energy. researchgate.netresearchgate.net

Thermal Properties: The glass transition temperature (Tg) can be estimated from MD simulations by analyzing the change in properties like density or specific volume as a function of temperature. The rigidity of the polymer backbone and the bulkiness and polarity of the side chains, which influence chain mobility, are key factors affecting Tg that can be assessed computationally. paint.org

Chemical and Thermal Stability: The strength of the chemical bonds within the polymer can be calculated using quantum mechanics. The high bond energy of C-F bonds contributes to the excellent thermal stability and chemical resistance of fluoropolymers. mdpi.comyoutube.com Computational models can probe the initial steps of degradation pathways by calculating the energies required to break different bonds in the polymer structure.

Optical Properties: The refractive index of the polymer can be predicted from its chemical composition and density using quantitative structure-property relationship (QSPR) models, which are often built upon data from computational chemistry. The low polarizability of the C-F bond generally leads to a lower refractive index in fluorinated polymers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,5,5,5-pentafluoropentyl acrylate, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves esterification of acrylic acid with fluorinated alcohols under catalytic conditions (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction optimization should consider temperature control (65–80°C) to avoid side reactions like polymerization. Purity validation requires gas chromatography (GC) with flame ionization detection (>98% purity threshold) and nuclear magnetic resonance (NMR) for structural confirmation. Fluorine-19 NMR is critical to verify the fluorinated chain integrity .

Q. Which spectroscopic techniques are most effective for characterizing fluorinated acrylates like this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the acrylate backbone and fluorinated substituents.
  • ¹⁹F NMR : For precise identification of fluorination patterns and quantification of fluorine atoms.
  • Fourier-transform infrared spectroscopy (FTIR) : To detect C=O (acrylate) and C-F stretching vibrations (1,100–1,300 cm⁻¹).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How should safety protocols be designed for handling fluorinated acrylates in laboratory settings?

  • Methodological Answer : Prioritize fume hood use for volatile compounds, cold storage (<4°C) to prevent degradation, and personal protective equipment (PPE) including fluoropolymer-coated gloves. Emergency protocols must address eye/skin contact (immediate rinsing with water) and vapor inhalation (fresh air ventilation). Compliance with regulations like REACH and institutional Chemical Hygiene Plans is mandatory .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational methods?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as radical polymerization initiation or esterification kinetics. Transition state analysis identifies energy barriers, while molecular dynamics simulations predict solvent effects (e.g., in supercritical CO₂). Pair computational results with experimental kinetic data (e.g., Arrhenius plots) for validation .

Q. What experimental design strategies mitigate data contradictions in fluorinated acrylate polymerization studies?

  • Methodological Answer : Use statistical design of experiments (DoE) to isolate variables (e.g., initiator concentration, temperature). For example:

  • Factorial designs : Screen multiple parameters efficiently.
  • Response surface methodology (RSM) : Optimize monomer conversion and molecular weight.
    Replicate trials to account for batch-to-batch variability in fluorinated monomers. Cross-validate with gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) .

Q. How do fluorinated side chains influence the thermal stability and surface properties of acrylate-based polymers?

  • Methodological Answer : Fluorinated chains enhance hydrophobicity (contact angle >100°) and reduce surface energy. Thermogravimetric analysis (TGA) under nitrogen reveals decomposition temperatures (>250°C). Compare with non-fluorinated analogs using X-ray photoelectron spectroscopy (XPS) to quantify fluorine content at polymer surfaces .

Q. What environmental impact assessments are critical for fluorinated acrylate derivatives?

  • Methodological Answer : Conduct atmospheric lifetime studies using gas chromatography-mass spectrometry (GC-MS) to detect degradation products (e.g., perfluorinated carboxylic acids). Evaluate aquatic toxicity via Daphnia magna or algae bioassays. Computational tools like EPI Suite estimate persistence and bioaccumulation potential .

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